PETMP vs. TATATO: Superior Flexural Strength and Modulus in Thiol-ene Networks Under Hydrated Conditions
In thiol-ene photopolymerizations employing 1,3,5-triallyl-1,3,5-triazine-2,4,6-trione (TATATO) as the ene component, ester-free thiol-modified phenol derivatives demonstrate better flexural strength and modulus than PETMP-based formulations. Specifically, after storage in water, the flexural strength and modulus of elasticity of the phenol derivative/TATATO networks were twice as high compared to the PETMP/TATATO reference system [1].
| Evidence Dimension | Flexural Strength & Modulus after Water Storage |
|---|---|
| Target Compound Data | Baseline values for PETMP/TATATO network (exact values not provided in abstract) |
| Comparator Or Baseline | Thiol-modified bis/trisphenol derivatives (ester-free) with TATATO |
| Quantified Difference | 2× higher flexural strength and modulus for ester-free phenol derivatives after water storage |
| Conditions | Thiol-ene photopolymerization; storage in water |
Why This Matters
This quantifies PETMP's susceptibility to hydrolytic degradation relative to ester-free alternatives, a critical factor for procurement in applications requiring long-term aqueous stability, such as dental restoratives or marine coatings.
- [1] Reinelt, S., et al. (2014). Investigations of thiol-modified phenol derivatives for the use in thiol–ene photopolymerizations. European Polymer Journal, 60, 234-242. View Source
